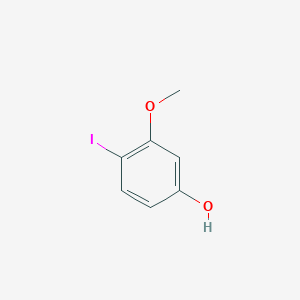

4-Iodo-3-methoxyphenol

Description

Contextual Significance in Organic Synthesis and Medicinal Chemistry Intermediacy

In the fields of organic synthesis and medicinal chemistry, the utility of a small molecule is often defined by its ability to serve as a scaffold or intermediate for larger, more complex targets. 4-Iodo-3-methoxyphenol fits this role adeptly. The strategic placement of its functional groups allows for sequential, regioselective modifications, which is a cornerstone of modern synthetic strategy.

While direct application in a marketed drug is not prominently documented for this specific isomer, the significance of the iodomethoxyphenol framework is well-established. For instance, the related isomer, 4-iodo-2-methoxyphenol, is a key intermediate in a reported synthesis of Entacapone, a medication used in the treatment of Parkinson's disease. nih.govresearchgate.net This synthesis utilizes a palladium-catalyzed Heck reaction, a common transformation for aryl iodides. nih.govresearchgate.net This example underscores the value of the iodomethoxyphenol motif as a precursor to pharmaceutically active compounds. The development of new drugs and bioactive molecules often relies on such building blocks that provide a reliable platform for diversification. nih.govontosight.ai

Strategic Importance as a Functionalized Aryl Halide and Phenol (B47542)

The chemical reactivity of this compound is dominated by the interplay of its aryl iodide and phenol functionalities. This dual character allows it to participate in a wide array of chemical reactions, making it a strategically important substrate.

As an Aryl Halide: The carbon-iodine bond is the most reactive among the aryl halides (I > Br > Cl > F) in transition-metal-catalyzed cross-coupling reactions. This high reactivity makes this compound an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds. berkeley.edu Key reactions include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form a new C-C bond. This is a powerful method for constructing biaryl structures or adding alkyl chains. nih.gov

Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted alkenes. nih.gov

Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and copper, to generate substituted alkynes.

Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines in the presence of a palladium catalyst.

C-S Coupling: Gold-catalyzed reactions have been developed for the sulfonylation of aryl iodides, offering a complementary method to traditional palladium or copper systems, especially for electron-rich substrates. acs.org

As a Phenol: The phenolic hydroxyl group and the adjacent methoxy (B1213986) group also play crucial roles.

Etherification: The hydroxyl group can be deprotonated to form a phenoxide, which is a potent nucleophile for reactions like Williamson ether synthesis.

Ullmann Condensation: The compound can react with other aryl halides in a copper-catalyzed reaction to form diaryl ethers. For example, similar reactions between 4-iodophenol (B32979) and 3-methoxyphenol (B1666288) have been used to synthesize complex aryloxy phenols. mdpi.com

Ring Activation: The electron-donating nature of the hydroxyl and methoxy groups activates the aromatic ring toward electrophilic aromatic substitution, directing incoming electrophiles to specific positions.

This combination of reactive sites allows chemists to devise synthetic routes where each functional group can be addressed selectively, building molecular complexity in a controlled manner.

Overview of Current Research Trajectories and Challenges

Contemporary research involving functionalized aryl halides like this compound is focused on developing more efficient, sustainable, and novel synthetic methods.

One major trajectory is the development of metal-free reactions . For instance, visible-light-induced electron transfer processes are being explored for the reductive functionalization of aryl halides, avoiding the need for transition metals. acs.org This aligns with the broader goals of green chemistry to reduce metal waste.

Another area of intense research is the use of alternative metal catalysts . While palladium has dominated cross-coupling chemistry, catalysts based on other metals like gold, nickel, and copper are being investigated for unique reactivity profiles. berkeley.eduacs.org Gold catalysis, for example, has proven effective for the C-S coupling of electron-rich aryl iodides where palladium catalysts may be less efficient. acs.org

The regioselective functionalization of complex aromatic compounds remains a significant challenge and a key research focus. berkeley.edu Techniques that leverage co-catalysis, such as the palladium/norbornene system, allow for the selective ortho-functionalization of aryl halides, providing access to substitution patterns that are otherwise difficult to achieve. thieme-connect.de

Furthermore, expanding the scope of coupling partners is a continuous effort. Research into the borylation of functionalized aryl halides using silylborane and an alkoxy base provides a transition-metal-free route to valuable boronate esters, which are themselves versatile intermediates in Suzuki-Miyaura couplings. rsc.org

For a molecule like this compound, these research trends open up new possibilities for its use in synthesizing novel materials, complex natural products, and next-generation pharmaceutical agents. The primary challenge lies in controlling the selectivity of reactions, given the multiple reactive sites on the molecule, and developing catalytic systems that are tolerant of its diverse functional groups.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,3,5-trimethoxybenzene |

| 2-cyano-N,N-diethylacrylamide |

| 3,4-hydroxy-5-nitrobenzaldehyde |

| 3-methoxyphenol |

| 4-F-PIDA (4-furuorophenyliodine diacetate) |

| 4-iodo-2-methoxyphenol |

| This compound |

| 4-iodophenol |

| Boronic acid |

| Entacapone |

| Eugenol (4-allyl-2-methoxyphenol) |

| Silylborane |

Structure

3D Structure

Properties

Molecular Formula |

C7H7IO2 |

|---|---|

Molecular Weight |

250.03 g/mol |

IUPAC Name |

4-iodo-3-methoxyphenol |

InChI |

InChI=1S/C7H7IO2/c1-10-7-4-5(9)2-3-6(7)8/h2-4,9H,1H3 |

InChI Key |

OFCHGCVDLQXXFD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)O)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Iodo 3 Methoxyphenol: Strategic Approaches and Innovations

Regioselective Halogenation Protocols

Directed Ortho-Metalation (DoM) Strategies for Iodination

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. nih.govwikipedia.org This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. The resulting aryllithium intermediate can then be trapped with an electrophile, in this case, an iodine source, to introduce the substituent with high precision.

In the context of 3-methoxyphenol (B1666288) derivatives, the methoxy (B1213986) group can serve as a DMG. The process involves the coordination of the Lewis acidic lithium reagent to the Lewis basic oxygen atom of the methoxy group. This proximity effect facilitates the deprotonation of the adjacent C2 or C4 positions. However, the phenolic proton is highly acidic and will be abstracted first. Therefore, protection of the hydroxyl group, for instance as a carbamate (B1207046), is often necessary to enable the DoM strategy. The carbamate group itself is a potent DMG and would direct lithiation to the C2 position. For iodination at the C4 position, a different strategic placement of a more powerful DMG or an alternative precursor would be required.

While the methoxy group in 3-methoxyphenol ethers can direct lithiation, the regioselectivity between the C2 and C4 positions is influenced by steric and electronic factors. ias.ac.in For substrates where the C4 position is favored, the typical reaction sequence involves cooling the protected phenol (B47542) derivative in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), to a low temperature (e.g., -78 °C), followed by the slow addition of an organolithium reagent like n-butyllithium. After a period of stirring to ensure complete metalation, a solution of iodine (I₂) in the same solvent is added to quench the aryllithium intermediate, affording the iodinated product.

Table 1: Representative Conditions for Directed Ortho-Metalation-Iodination

| Directing Group | Base | Electrophile | Solvent | Temperature (°C) |

| Methoxy Ether | n-BuLi/TMEDA | I₂ | THF | -78 to rt |

| Carbamate | s-BuLi/TMEDA | I₂ | THF | -78 |

This table represents generalized conditions for DoM reactions and specific optimization would be required for the 4-iodo-3-methoxyphenol target.

Electrophilic Iodination of Substituted Phenols

Electrophilic aromatic substitution is the most direct method for the iodination of electron-rich phenolic compounds. The hydroxyl and methoxy groups in 3-methoxyphenol strongly activate the ring towards electrophilic attack. The key to a successful synthesis of this compound via this route lies in controlling the regioselectivity of the iodination. The C4 position is sterically accessible and electronically activated by both the para-hydroxyl and ortho-methoxy groups, making it a favorable site for substitution.

A highly effective and mild method for the regioselective iodination of activated aromatics involves the use of N-iodosuccinimide (NIS) as the iodine source in the presence of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA). organic-chemistry.orgorganic-chemistry.org The acid catalyst is believed to activate NIS, generating a more potent electrophilic iodine species. For methoxy-substituted phenols, this method has been shown to provide excellent yields and high regioselectivity. researchgate.net The reaction is typically carried out in a non-polar solvent like acetonitrile (B52724) at room temperature, offering a practical and efficient route to the desired product.

The general procedure involves dissolving 3-methoxyphenol in a suitable solvent, followed by the addition of NIS and a catalytic quantity of TFA. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, a standard aqueous work-up is performed to remove the succinimide (B58015) byproduct and any remaining acid, followed by purification of the product, typically by column chromatography.

Table 2: Electrophilic Iodination of Methoxy-Substituted Aromatics with NIS/TFA

| Substrate | Iodinating Agent | Catalyst | Solvent | Time (h) | Yield (%) |

| Anisole (B1667542) | NIS | TFA (cat.) | CH₃CN | 0.5 | 95 |

| 1,3-Dimethoxybenzene (B93181) | NIS | TFA (cat.) | CH₃CN | 0.5 | 98 |

| 3-Methoxyphenol | NIS | TFA (cat.) | CH₃CN | <1 | >90 (expected) |

Data for anisole and 1,3-dimethoxybenzene are from literature reports organic-chemistry.org; the result for 3-methoxyphenol is an expected outcome based on the reactivity of similar substrates.

Hypervalent Iodine Reagent-Mediated Iodination

Hypervalent iodine reagents have emerged as versatile and environmentally benign alternatives to heavy metal-based oxidants in organic synthesis. beilstein-journals.org While they are most commonly employed in oxidative transformations, they can also mediate halogenation reactions. In the context of iodination, a hypervalent iodine(III) reagent can be used in conjunction with a simple iodine source, such as molecular iodine (I₂) or an iodide salt, to generate a highly electrophilic iodinating species in situ. nih.gov

One approach involves the use of an aryl iodine(III) oxidant, such as iodosylbenzene (PhIO) or (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂), to oxidize I₂. This activation strategy can facilitate the iodination of even deactivated aromatic rings. nih.gov For an activated substrate like 3-methoxyphenol, this method could offer a mild and efficient pathway for iodination. The reaction would likely proceed by dissolving the phenol in a suitable organic solvent, followed by the addition of molecular iodine and the hypervalent iodine reagent. The reaction conditions are typically mild, often proceeding at room temperature. The choice of solvent and the specific hypervalent iodine reagent can influence the reaction's efficiency and selectivity.

While palladium catalysis is sometimes employed with hypervalent iodine reagents for C-H iodination, frontiersin.org a metal-free approach is often desirable and achievable for activated phenols. The development of catalytic systems where the hypervalent iodine species is regenerated in situ is an active area of research aimed at improving the atom economy of these processes.

Table 3: Iodination of Arenes using I₂ and a Hypervalent Iodine(III) Oxidant

| Substrate | Iodine Source | Oxidant | Solvent | Conditions |

| Deactivated Arenes | I₂ | Aryl Iodine(III) | CH₂Cl₂ | TFAA, cat. H₂SO₄ |

| Phenols | I₂ | PhIO | CH₃CN | Room Temp |

This table provides a general overview of the methodology; specific conditions would need to be optimized for 3-methoxyphenol.

Methoxy Group Introduction Methodologies

The synthesis of this compound can also be approached by first establishing the iodinated scaffold and then introducing the methoxy group, or by starting from a precursor that already contains a methoxy group or can be readily converted to one.

O-Methylation of Iodinated Catechols

An alternative retrosynthetic pathway involves the selective O-methylation of a corresponding iodinated catechol derivative. In this approach, 4-iodocatechol (4-iodo-1,2-dihydroxybenzene) would serve as the key intermediate. The primary challenge in this strategy is achieving regioselective monomethylation of the two hydroxyl groups of the catechol moiety. The hydroxyl group at C1 is ortho to the iodine, while the hydroxyl group at C2 is meta. These electronic and steric differences can potentially be exploited to favor methylation at one position over the other.

Classical methylation procedures, such as using methyl iodide or dimethyl sulfate (B86663) in the presence of a base (e.g., K₂CO₃, NaOH), often lead to a mixture of the two possible monomethylated isomers and the dimethylated product. However, careful control of stoichiometry, reaction temperature, and the choice of base and solvent can enhance the selectivity for one isomer. For instance, vapor-phase methylation over solid catalysts has been explored for the selective methylation of catechol to guaiacol (B22219) (2-methoxyphenol). researchgate.net Similar principles could potentially be applied to 4-iodocatechol. The development of enzymatic methods, for example using catechol-O-methyltransferase (COMT), could also offer a highly selective route, although this is more common in biological systems.

Methoxylation from Precursors (e.g., Resorcinol (B1680541) Derivatives)

A strategically sound approach to this compound begins with a readily available precursor like resorcinol (1,3-dihydroxybenzene). This pathway can be envisioned in two main sequences: (1) selective iodination of resorcinol followed by selective monomethylation, or (2) selective monomethylation of resorcinol followed by iodination. The latter route leads to 3-methoxyphenol, the iodination of which has been discussed in section 2.1.2.

The first sequence requires the regioselective iodination of resorcinol at the C4 position to produce 4-iodoresorcinol. This can be a challenging transformation as the C2 position is also highly activated. However, specific conditions have been reported to favor the formation of 4-iodoresorcinol. The subsequent step, the selective mono-O-methylation of 4-iodoresorcinol, is the critical challenge. The two hydroxyl groups in 4-iodoresorcinol are not equivalent, and their differing acidities and steric environments could be exploited to achieve regioselective methylation.

The synthesis of 3-methoxyphenol from resorcinol has been well-documented, often employing reagents like dimethyl sulfate with a carefully controlled amount of base to favor monomethylation. The iodination of the resulting 3-methoxyphenol, as detailed in section 2.1.2, is a highly promising and direct route to the final product.

Convergent and Linear Synthetic Route Development

The construction of the this compound framework can be approached through both linear and convergent strategies, each with its own merits regarding efficiency and precursor availability.

A robust and well-documented linear synthetic route to this compound commences with the readily available precursor, 3-methoxyphenol. This multi-step approach involves the introduction of a directing group to facilitate the regioselective iodination at the C4 position. A particularly effective strategy employs a nitration-reduction-diazotization sequence.

Initially, 3-methoxyphenol undergoes regioselective nitration to introduce a nitro group at the C4 position, guided by the ortho-, para-directing hydroxyl group and the meta-directing methoxy group. The resulting 3-methoxy-4-nitrophenol (B113588) is then subjected to reduction, typically using a reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation, to yield 4-amino-3-methoxyphenol (B112844).

The final and crucial step involves the conversion of the amino group to an iodo group via a Sandmeyer-type reaction. mdpi.commanac-inc.co.jporganic-chemistry.org This is achieved by treating the 4-amino-3-methoxyphenol with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, to form an intermediate diazonium salt. Subsequent treatment of the diazonium salt with a solution of potassium iodide furnishes the desired this compound. While this method is sequential and involves multiple steps, it offers excellent control over the regiochemistry, leading to the desired isomer in high purity.

A key advantage of this multi-step approach is the utilization of well-established and reliable reactions, making it a practical and scalable method for the synthesis of this compound.

Table 1: Multi-Step Synthesis of this compound from 3-Methoxyphenol

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Nitration | HNO₃, H₂SO₄ | 3-Methoxy-4-nitrophenol |

| 2 | Reduction | SnCl₂, HCl or H₂, Pd/C | 4-Amino-3-methoxyphenol |

| 3 | Diazotization & Iodination | 1. NaNO₂, HCl, 0-5 °C2. KI | This compound |

The concept of tandem or one-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of efficiency, resource utilization, and waste reduction. taylorandfrancis.com While a specific tandem reaction for the direct synthesis of this compound from a simple precursor is not extensively documented, a hypothetical one-pot approach can be conceptualized based on known transformations.

A plausible tandem sequence could involve the in-situ generation of a reactive intermediate that undergoes sequential methoxylation and iodination. For instance, starting from a suitably substituted dihalobenzene, a tandem nucleophilic aromatic substitution (SNAr) could be envisioned. One halogen could be selectively replaced by a methoxy group, followed by the introduction of an iodo group at a different position in the same pot. However, achieving the desired regioselectivity in such a sequence would be a significant challenge.

A more practical approach to a one-pot synthesis would be to telescope the final steps of the multi-step synthesis described previously. For example, the diazotization of 4-amino-3-methoxyphenol and the subsequent iodination could be performed in a single pot by careful control of the reaction conditions. wikipedia.org After the formation of the diazonium salt, the addition of potassium iodide to the same reaction mixture would lead to the formation of this compound, thus streamlining the process and avoiding the isolation of the potentially unstable diazonium salt.

Rearrangement reactions offer elegant and often powerful strategies for the synthesis of complex molecules by rearranging the carbon skeleton or migrating functional groups. frontiersin.org While no direct synthesis of this compound using a rearrangement reaction has been prominently reported, a hypothetical pathway can be proposed based on classic name reactions such as the Fries and Smiles rearrangements.

The Fries rearrangement involves the Lewis acid-catalyzed rearrangement of a phenolic ester to a hydroxy aryl ketone. nih.govorganic-chemistry.orgorganic-chemistry.org A potential, albeit theoretical, route to a precursor of this compound could involve the Fries rearrangement of 3-methoxyphenyl (B12655295) acetate (B1210297). This would yield a mixture of 2-acetyl-3-methoxyphenol and 4-acetyl-3-methoxyphenol. Following separation, the 4-acetyl isomer could then be subjected to a Baeyer-Villiger oxidation to introduce a hydroxyl group, followed by iodination. However, the regioselectivity of the initial Fries rearrangement and the subsequent steps would need to be carefully controlled.

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. wikipedia.orgnih.gov A hypothetical application towards the synthesis of this compound could involve a precursor where a suitable leaving group is attached to the aromatic ring, and a nucleophilic side chain is positioned to attack the ring and displace the leaving group, leading to the desired substitution pattern. The presence of iodine atoms on an aromatic ring can influence the feasibility of a Smiles rearrangement. benthamopen.com

It is important to note that these are speculative pathways and would require significant experimental validation to be considered viable synthetic routes to this compound.

Catalytic Synthesis Approaches

Catalytic methods provide an atom-economical and environmentally benign alternative to classical stoichiometric reactions. The development of catalytic approaches for the selective functionalization of phenols is an active area of research.

Transition metal catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds, offering a more direct and efficient route to substituted aromatic compounds. researchgate.net The synthesis of this compound via a transition metal-catalyzed C-H iodination of 3-methoxyphenol presents a significant challenge in terms of regioselectivity. The hydroxyl and methoxy groups are both ortho-, para-directing, which could lead to a mixture of iodinated isomers (2-iodo, 4-iodo, and 6-iodo).

Palladium-catalyzed C-H activation is a well-established methodology for the arylation and halogenation of arenes. organic-chemistry.org A directed C-H iodination approach, where a directing group is temporarily installed on the 3-methoxyphenol substrate to guide the palladium catalyst to the desired C4 position, could be a viable strategy. After the iodination step, the directing group would be removed to yield the final product.

Alternatively, the regioselectivity of the iodination could be influenced by the choice of the transition metal catalyst and the reaction conditions. For instance, certain ruthenium or rhodium catalysts have shown different regioselectivities in C-H functionalization reactions compared to palladium. Guaiacol, a structurally related compound, has been the subject of studies on transition metal-catalyzed hydrodeoxygenation, which provides insights into the interaction of such molecules with metal surfaces. frontiersin.orgresearchgate.net

Table 2: Potential Transition Metal Catalysts for C-H Iodination

| Catalyst System | Potential Advantages | Challenges |

| Pd(OAc)₂ with a directing group | High regioselectivity | Requires additional steps for installing and removing the directing group |

| Rh(III) or Ru(II) catalysts | Potentially different regioselectivity compared to Pd | Catalyst optimization required for high selectivity to the 4-iodo isomer |

| Copper-based catalysts | Lower cost | Often require higher catalyst loadings and temperatures |

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has gained significant traction as a sustainable and metal-free alternative to transition metal catalysis. organic-chemistry.org For the synthesis of this compound, organocatalytic methods for the regioselective iodination of phenols are of particular interest.

Recent studies have shown that thiourea-based organocatalysts can effectively catalyze the iodination of activated aromatic compounds using N-iodosuccinimide (NIS) as the iodine source. organic-chemistry.org The thiourea (B124793) catalyst is believed to activate the NIS, making it a more potent electrophilic iodinating agent. The regioselectivity of this reaction is influenced by the electronic and steric properties of the substituents on the phenolic ring.

In the case of 3-methoxyphenol, the strongly activating and ortho-, para-directing hydroxyl group would likely dominate the directing effect over the methoxy group. This would favor iodination at the positions ortho and para to the hydroxyl group (C2, C4, and C6). Achieving high selectivity for the C4 position would depend on the specific thiourea catalyst used and the reaction conditions, which could be optimized to favor the sterically less hindered para-position. The use of a bulky catalyst might sterically hinder the approach to the ortho positions, thereby enhancing the selectivity for the para-iodination. organic-chemistry.org

Further research into the application of different organocatalysts and a detailed study of the directing group effects in the organocatalytic iodination of 3-methoxyphenol are needed to establish this as a viable and selective method for the synthesis of this compound.

Based on the conducted research, there is currently no publicly available scientific literature detailing the specific application of flow chemistry and continuous processing for the scalable production of this compound.

The principles of flow chemistry, however, are widely applied to various chemical transformations and offer significant advantages for the synthesis of complex organic molecules. These methodologies focus on performing chemical reactions in a continuous stream rather than in a traditional batch reactor. This approach allows for enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product yields, selectivity, and safety.

While direct examples for this compound are not available, the broader field of organic synthesis has seen a significant shift towards adopting continuous processing for scalable production. technologynetworks.compolimi.it This is particularly evident in the pharmaceutical industry, where the precise control offered by flow chemistry is crucial for the consistent production of high-quality active pharmaceutical ingredients. nih.gov The U.S. Food and Drug Administration (FDA) has encouraged the adoption of flow chemistry to modernize manufacturing processes. polimi.it

The advantages of flow chemistry for scalable production include:

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange and rapid mixing, which is critical for controlling highly exothermic or fast reactions. technologynetworks.compolimi.it

Enhanced Safety: The small reaction volumes inherent in flow systems minimize the risks associated with handling hazardous reagents and intermediates. morressier.com

Scalability: Scaling up a flow process involves running the system for a longer duration or by "numbering up" – using multiple reactors in parallel – rather than increasing the size of the reactor, which can often be challenging. chimia.ch

Process Automation and Control: Flow chemistry setups can be readily integrated with process analytical technology (PAT) for real-time monitoring and control of reaction conditions, ensuring consistent product quality. nih.gov

Given these benefits, it is plausible that flow chemistry methodologies could be developed for the synthesis of this compound. Such a process would likely involve the continuous iodination of 3-methoxyphenol or a related precursor in a suitable flow reactor system. The development of such a process would require careful optimization of reaction conditions, including reagent stoichiometry, temperature, residence time, and solvent.

Reactivity Profiles and Mechanistic Pathways of 4 Iodo 3 Methoxyphenol

Cross-Coupling Reactions at the Aryl Iodide Moiety

The carbon-iodine bond in 4-iodo-3-methoxyphenol is the primary site of reactivity in cross-coupling reactions. The high polarizability and relatively low bond strength of the C-I bond make it susceptible to oxidative addition by low-valent transition metal catalysts, which is the initial step in many of these catalytic cycles.

Palladium-Catalyzed Carbon-Carbon (C-C) Cross-Coupling Reactions

Palladium catalysts are widely employed for the formation of C-C bonds, and the reactivity of aryl iodides makes them excellent substrates for these transformations.

The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryls, involving the reaction of an aryl halide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. The reaction with this compound would proceed through a standard catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The presence of the phenolic hydroxyl group may necessitate the use of a base that does not deprotonate it to avoid potential side reactions or catalyst inhibition.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Parameter | Condition |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/ligand |

| Ligand | Phosphine-based (e.g., PPh₃, SPhos) |

| Boron Reagent | Arylboronic acid, Arylboronic ester |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, DMF, Water mixtures |

| Temperature | Room temperature to reflux |

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is typically cocatalyzed by palladium and copper salts. The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to the palladium center after oxidative addition of the aryl iodide. Reductive elimination then affords the alkynylarene. For this compound, this reaction would lead to the formation of 3-methoxy-4-alkynylphenols, which are valuable intermediates in organic synthesis.

Table 2: General Conditions for Sonogashira Coupling of Aryl Iodides

| Parameter | Condition |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper Co-catalyst | CuI |

| Alkyne | Terminal alkyne |

| Base | Amine base (e.g., Et₃N, piperidine) |

| Solvent | THF, DMF, Toluene |

| Temperature | Room temperature to moderate heating |

The Heck coupling reaction involves the palladium-catalyzed reaction of an aryl halide with an alkene to form a substituted alkene. The mechanism proceeds via oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step forms the alkenylarene product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base. The reaction of this compound with various alkenes would yield 4-alkenyl-3-methoxyphenols.

Table 3: Typical Conditions for Heck Coupling of Aryl Iodides

| Parameter | Condition |

| Catalyst | Pd(OAc)₂, PdCl₂ |

| Ligand | Phosphine (B1218219) ligands (e.g., PPh₃, P(o-tol)₃) |

| Alkene | Electron-deficient or neutral alkenes |

| Base | Organic or inorganic base (e.g., Et₃N, K₂CO₃) |

| Solvent | DMF, NMP, Acetonitrile (B52724) |

| Temperature | 80-140 °C |

The Negishi and Stille couplings are also powerful C-C bond-forming reactions that utilize organozinc and organotin reagents, respectively.

The Negishi coupling involves the reaction of an aryl halide with an organozinc reagent, catalyzed by a palladium or nickel complex. Organozinc reagents are known for their high reactivity and functional group tolerance. The reaction of this compound with an organozinc compound would provide a route to various substituted phenols.

The Stille coupling utilizes organostannanes as the coupling partners for aryl halides. Organotin reagents are stable to air and moisture, but their toxicity is a significant drawback. The mechanism is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation, and reductive elimination.

Table 4: Comparison of Negishi and Stille Coupling

| Feature | Negishi Coupling | Stille Coupling |

| Organometallic Reagent | Organozinc (R-ZnX) | Organotin (R-SnR'₃) |

| Catalyst | Palladium or Nickel | Palladium |

| Advantages | High reactivity, good functional group tolerance | Reagents are stable to air and moisture |

| Disadvantages | Organozinc reagents can be moisture-sensitive | Organotin reagents are toxic |

Copper-Catalyzed Carbon-Heteroatom (C-N, C-O, C-S) Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are important methods for the formation of carbon-heteroatom bonds. These reactions provide routes to aryl amines, aryl ethers, and aryl thioethers.

For this compound, these reactions would involve the coupling of the aryl iodide with nitrogen, oxygen, or sulfur nucleophiles. The presence of the phenolic hydroxyl group could potentially interfere with C-O coupling reactions if it is not protected, or it could lead to intramolecular cyclization products under certain conditions.

C-N Coupling (Buchwald-Hartwig Amination): While typically palladium-catalyzed, copper-based systems have also been developed for the formation of C-N bonds. This would involve reacting this compound with an amine in the presence of a copper catalyst and a base.

C-O Coupling (Ullmann Condensation): This reaction would form diaryl ethers or alkyl aryl ethers by coupling this compound with another phenol (B47542) or an alcohol. The use of a copper catalyst is classic for this transformation.

C-S Coupling: The formation of aryl thioethers can be achieved by coupling this compound with a thiol in the presence of a copper catalyst. Ligand-free systems using copper iodide have been shown to be effective for the coupling of aryl iodides with thiols.

Table 5: General Conditions for Copper-Catalyzed C-Heteroatom Coupling

| Coupling Type | Nucleophile | Catalyst | Base | Solvent |

| C-N | Amines, Amides | CuI, Cu(OAc)₂ | K₂CO₃, Cs₂CO₃ | DMF, Dioxane |

| C-O | Alcohols, Phenols | CuI, Cu₂O | K₂CO₃, Cs₂CO₃ | Pyridine, DMF |

| C-S | Thiols | CuI | K₂CO₃, Et₃N | NMP, DMF |

Transformations of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile functional handle, capable of acting as a nucleophile, a proton donor, and a directing group for electrophilic aromatic substitution.

O-alkylation of the phenolic hydroxyl group is a common transformation used to produce aryl alkyl ethers. The most classic method is the Williamson ether synthesis, which involves the deprotonation of the phenol with a base (e.g., NaH, K₂CO₃) to form a phenoxide, followed by nucleophilic substitution with an alkyl halide. The resulting phenoxide anion of this compound is a potent nucleophile that can readily react with various alkylating agents.

Modern variations include copper-catalyzed and palladium-catalyzed methods that couple phenols with alkyl halides or alcohols under milder conditions. organic-chemistry.org For instance, Ullmann-type reactions can be adapted to couple aliphatic alcohols with aryl iodides, using ligands such as N,N-dimethylglycine. organic-chemistry.org

The phenolic hydroxyl group of this compound can be readily acylated to form phenyl esters. This transformation is typically achieved by reacting the phenol with an acylating agent, such as an acyl chloride or a carboxylic anhydride, in the presence of a base (e.g., pyridine, triethylamine). The base serves to neutralize the acidic byproduct (e.g., HCl) and can also act as a nucleophilic catalyst. organic-chemistry.org Catalytic amounts of phosphomolybdic acid or the use of highly active acylation reagents like N-(trifluoroacetyl)succinimide can facilitate the reaction under mild, solvent-free conditions. organic-chemistry.org This reaction is often used to protect the hydroxyl group or to modify the compound's biological or physical properties.

The electron-rich nature of the phenol ring in this compound makes it susceptible to both electrophilic aromatic substitution and oxidative dearomatization.

Electrophilic Attack: The hydroxyl and methoxy (B1213986) groups are strong ortho-, para-directing and activating groups for electrophilic aromatic substitution (SEAr). wikipedia.org The iodine atom is a deactivating but also ortho-, para-directing group. In this compound, the positions ortho and para to the powerful hydroxyl group (positions 2 and 6) are the most activated sites for electrophilic attack. The directing effects of the substituents would need to be considered for reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts alkylation/acylation. wikipedia.orgmasterorganicchemistry.com For example, alkylation of related p-alkoxyphenols has been shown to occur primarily at the position ortho to the hydroxyl group. google.com

Dearomatization: Phenols can undergo oxidative dearomatization in the presence of hypervalent iodine(III) reagents like phenyliodine(III) diacetate (PIDA). nih.govresearchgate.net This process involves a two-electron oxidation of the phenol and the addition of a nucleophile to the aromatic ring, resulting in the formation of a cyclohexadienone. nih.gov The reaction is thought to proceed through the formation of an aryl-λ³-iodane intermediate, followed by nucleophilic attack. nih.gov This transformation provides a route to complex, non-aromatic structures from simple phenolic precursors.

Table 2: Summary of Reactivity at the Phenolic Hydroxyl Group

| Reaction Type | Reagents | Product Type |

| O-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | Aryl alkyl ether |

| O-Acylation | Acyl chloride or Anhydride, Base (e.g., Pyridine) | Phenyl ester |

| Electrophilic Substitution | Electrophile (e.g., Br₂), Lewis Acid | Ring-substituted phenol |

| Oxidative Dearomatization | Hypervalent Iodine(III) Reagent (e.g., PIDA), Nucleophile | Cyclohexadienone |

Reactions Involving the Methoxy Substituent

The methoxy group in this compound is a key functional group that influences the compound's reactivity and provides a site for various chemical transformations.

The cleavage of the methyl group from the methoxy ether in this compound is a significant reaction, often employed to synthesize the corresponding catechol. This O-demethylation can be achieved through various methods, with the choice of reagent depending on the desired selectivity and reaction conditions.

Common reagents for this transformation include strong Lewis acids like boron tribromide (BBr₃) and strong protic acids such as hydrobromic acid (HBr). commonorganicchemistry.com BBr₃ is a particularly effective reagent for cleaving phenolic methyl ethers, typically used in solvents like dichloromethane (B109758) at low temperatures. commonorganicchemistry.comchem-station.com The mechanism involves the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by a nucleophilic attack of the bromide ion on the methyl group. chem-station.com Similarly, HBr facilitates demethylation at elevated temperatures through protonation of the ether oxygen, followed by nucleophilic attack by the bromide ion. commonorganicchemistry.comchem-station.com

Strong nucleophiles, such as thiolates, can also be used for O-demethylation. commonorganicchemistry.com These reactions are typically carried out in polar aprotic solvents at high temperatures. commonorganicchemistry.com Additionally, magnesium iodide has been shown to be an efficient reagent for the selective demethylation of aryl methyl ethers under solvent-free conditions. rsc.org Another reported method utilizes iodocyclohexane (B1584034) in refluxing DMF. researchgate.net

Table 1: Reagents for O-Demethylation of Aryl Methyl Ethers

| Reagent | Typical Conditions | Mechanism Type |

| Boron tribromide (BBr₃) | Dichloromethane, low temperature | Lewis Acid Catalyzed |

| Hydrobromic acid (HBr) | Elevated temperatures | Brønsted Acid Catalyzed |

| Thiolates | Polar aprotic solvent, elevated temperatures | Nucleophilic |

| Magnesium iodide | Solvent-free | Lewis Acid Catalyzed |

| Iodocyclohexane | Refluxing DMF | Nucleophilic |

While specific rearrangement pathways for this compound are not extensively detailed, methoxy-substituted arenes can undergo several types of rearrangements. These reactions typically involve the migration of a group to a different position on the aromatic ring, leading to a structural isomer. wiley-vch.de

One such example is the Baeyer-Villiger oxidation , which converts a ketone to an ester. wiley-vch.de If an acetyl group were present on the ring of this compound, treatment with a peroxy acid could lead to the migration of the aryl group and the formation of an acetate (B1210297) ester. The migratory aptitude of the substituted aryl group would be influenced by the electronic effects of the iodo and methoxy substituents.

Another relevant rearrangement is the Beckmann rearrangement , where an oxime is converted to an amide in the presence of an acid catalyst. wiley-vch.de The oxime derived from an acetylated this compound could undergo this rearrangement. The Bamberger rearrangement converts N-phenylhydroxylamines to 4-aminophenols and the Dakin oxidation involves the conversion of an aryl aldehyde or ketone to a phenol. wiley-vch.de

Electrophilic and Nucleophilic Aromatic Substitution (EAS/NAS) Pathways

The aromatic ring of this compound is subject to both electrophilic and nucleophilic aromatic substitution reactions, with the outcome dictated by the nature of the substituents present.

Electrophilic Aromatic Substitution (EAS)

The hydroxyl and methoxy groups are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. msu.edulkouniv.ac.in The hydroxyl group is a stronger activating group than the methoxy group. In this compound, the positions ortho to the hydroxyl group (positions 2 and 6) and ortho to the methoxy group (position 2) are activated. Position 2 is doubly activated. Therefore, electrophilic substitution is expected to occur predominantly at positions 2 and 6. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution on this compound is generally less favorable due to the electron-rich nature of the ring. masterorganicchemistry.com However, the iodine atom is a good leaving group. fiveable.me For a nucleophile to replace the iodo substituent, the presence of strong electron-withdrawing groups on the ring is typically required to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgnih.gov In the absence of such activating groups, harsh reaction conditions may be necessary. youtube.com The rate of reaction in nucleophilic aromatic substitution is often dependent on the electronegativity of the leaving group, with fluorine being the best leaving group in this context because it makes the carbon it is attached to more electrophilic. youtube.comyoutube.com

Radical Reactions and Single Electron Transfer (SET) Processes

The carbon-iodine bond in this compound is relatively weak and can undergo homolytic cleavage to generate an aryl radical. rsc.org This can be initiated by photolysis, heat, or radical initiators. fiveable.me The resulting 3-methoxy-4-hydroxyphenyl radical can then participate in various reactions, such as hydrogen atom abstraction or addition to unsaturated systems. rsc.org

Single Electron Transfer (SET) processes can also play a role in the reactivity of this compound. An electron can be transferred from a donor to the aryl iodide, forming a radical anion. nih.govresearcher.life This intermediate can then fragment, losing an iodide ion to form the 3-methoxy-4-hydroxyphenyl radical. nih.gov This radical can subsequently react with other species in the reaction mixture. Mechanistic studies have confirmed direct single-electron transfer pathways in reactions involving N-iodobenzoyl indoles. researcher.life

Metalation Reactions and Their Synthetic Utility (e.g., Lithiation)

Metalation, particularly directed ortho-lithiation, is a powerful tool for the functionalization of substituted phenols. In this compound, both the hydroxyl and methoxy groups can direct the lithiation to their respective ortho positions. The hydroxyl group is a stronger directing group, favoring lithiation at the C6 position. The resulting aryllithium species is a potent nucleophile that can react with a variety of electrophiles to introduce new substituents.

An alternative pathway is the iodine-lithium exchange reaction. Treatment of this compound with an organolithium reagent can lead to the replacement of the iodine atom with lithium, generating a new organolithium species with the lithium at the C4 position. This intermediate can then be trapped by electrophiles. The competition between directed ortho-lithiation and iodine-lithium exchange can be influenced by the specific organolithium reagent used, the solvent, and the reaction temperature.

Mechanistic Investigations of Reactions Involving 4 Iodo 3 Methoxyphenol

Elucidation of Reaction Intermediates

Reaction intermediates are transient species that exist for a short duration during a chemical transformation. Their detection and characterization provide direct evidence for a proposed reaction pathway.

In the oxidation of phenols, phenoxenium cations are often postulated as key reactive intermediates. wikipedia.org These short-lived, electron-deficient species are highly electrophilic and can react with a variety of nucleophiles. The formation of a phenoxenium cation from 4-iodo-3-methoxyphenol would likely be facilitated by the electron-donating methoxy (B1213986) group, which can stabilize the positive charge.

The direct detection of these transient species is challenging but can be achieved using advanced spectroscopic techniques. For instance, in the reaction of electron-rich phenols with hypervalent iodine reagents like (diacetoxyiodo)benzene (B116549), the formation of phenoxenium cations has been unambiguously detected using UV-vis and resonance Raman spectroscopies. nih.govresearchgate.net These methods can capture the electronic and vibrational signatures of the cation. The choice of solvent and oxidizing agent is critical; polar solvents such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and strongly oxidizing reagents are known to favor the formation of phenoxenium intermediates over radical byproducts. nih.gov While direct evidence for the 4-iodo-3-methoxyphenoxenium cation is not yet reported, these established methods provide a clear roadmap for its potential detection and characterization.

Alternatively, reactions involving phenols can proceed through radical pathways, where a phenoxyl radical is the key intermediate. This species can be formed via a single-electron transfer (SET) mechanism. Identifying whether a substitution reaction on this compound follows an ionic or a radical pathway is essential for understanding its reactivity.

Electron Paramagnetic Resonance (EPR) spectroscopy is the definitive method for detecting and characterizing radical species. nih.govmdpi.com Due to the high reactivity and short lifetime of many radical intermediates, a technique known as spin trapping is often employed. nih.gov This involves adding a "spin trap" molecule to the reaction mixture, which reacts with the transient radical to form a more stable radical adduct that can be readily detected by EPR. mdpi.comljmu.ac.uk The hyperfine coupling constants of the resulting EPR spectrum can provide structural information about the original radical. ljmu.ac.uk For this compound, EPR spin trapping could be used to intercept any phenoxyl radical formed during a reaction, thereby providing clear evidence for a radical mechanism.

Kinetic Studies and Reaction Rate Determination

Kinetic studies measure the rate at which a reaction proceeds and how that rate is influenced by factors such as reactant concentrations, temperature, and catalysts. This information is vital for determining the reaction's rate law, which is a mathematical expression of its mechanism. For reactions involving this compound, such as electrophilic iodination or substitution, kinetic analysis provides insight into the sequence of steps in the reaction mechanism.

The rate of reaction is typically monitored by following the change in concentration of a reactant or product over time, often using spectroscopic methods like UV-vis spectroscopy. mdpi.com For example, in the iodination of substituted phenols, the reaction rate can be followed by measuring the disappearance of iodine. acs.orgasianpubs.org Such studies have shown that the reaction rate is dependent on the concentrations of both the phenol (B47542) and the iodinating agent. asianpubs.org The pH of the medium also plays a crucial role, as the more nucleophilic phenoxide ion reacts much faster than the neutral phenol. acs.orgosu.edu

| Substrate | Relative k₂ | Activating/Deactivating Effect |

|---|---|---|

| Phenol | 1.0 | Reference |

| p-Cresol | ~10 | Activating (CH₃ group) |

| p-Chlorophenol | ~0.2 | Deactivating (Cl group) |

| 2,4-Dinitrophenol | <0.01 | Strongly Deactivating (NO₂ groups) |

For this compound, one would expect the electron-donating methoxy group to increase the reaction rate in electrophilic aromatic substitution, while the bulky and mildly electron-withdrawing iodo group would likely have a more complex influence on the rate.

Isotope Effect Studies for Transition State Analysis

The kinetic isotope effect (KIE) is a powerful tool for probing the transition state of a reaction's rate-determining step. nih.gov It is defined as the ratio of the reaction rate of a molecule with a lighter isotope (k_light) to that of the same molecule with a heavier isotope at the same position (k_heavy). A significant primary KIE (typically kH/kD > 2) is observed when a bond to the isotope is broken in the rate-determining step. stackexchange.com

In electrophilic aromatic substitution reactions, the mechanism typically involves two steps: initial attack of the electrophile to form a carbocation intermediate (the arenium ion), followed by deprotonation to restore aromaticity. Usually, the first step is slow (rate-determining), and the C-H bond is not broken. In such cases, no significant primary KIE is observed (kH/kD ≈ 1). youtube.com However, if the second step (deprotonation) becomes rate-determining, a large KIE will be observed. This is known to occur in certain reactions like aromatic sulfonation and, notably, in some iodination reactions where the initial step is rapid and reversible. stackexchange.comacs.org

For example, a study on the iodination of resorcinol (B1680541), a highly activated phenol, demonstrated a substantial KIE, indicating that the deprotonation step is rate-limiting. acs.org A similar experiment on this compound, comparing the rate of a reaction (e.g., another substitution) for the standard compound versus its deuterated analogue (where the hydrogen to be replaced is a deuterium), would be highly informative. Observing a significant KIE would suggest that the loss of the proton is the slowest step, providing critical detail about the energy profile of the reaction.

Ligand and Catalyst Role in Reaction Selectivity and Efficiency

The iodine atom in this compound makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. wikipedia.orglibretexts.org In these reactions, a palladium catalyst is commonly used to form a new carbon-carbon or carbon-heteroatom bond at the position of the iodine atom. The ligands coordinated to the palladium center play a crucial role in determining the catalyst's activity, stability, and selectivity. cam.ac.uk

The choice of ligand can dramatically influence the reaction's efficiency and outcome. For instance, sterically bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) can accelerate the rate-limiting oxidative addition step (where the palladium inserts into the carbon-iodine bond) and promote the final reductive elimination step that forms the product. libretexts.org

Furthermore, ligands can control the regioselectivity of a reaction when multiple reactive sites are present. nih.govsemanticscholar.org While this compound has a single iodo-substituent, in related dihaloarenes, the choice of ligand can direct the catalyst to react selectively at one position over another. nih.govsemanticscholar.org This control is often achieved through subtle steric and electronic interactions between the ligand, the catalyst, and the substrate. cam.ac.uk

The efficiency of a given cross-coupling reaction is highly dependent on the combination of the palladium precursor, the ligand, the base, and the solvent. The table below shows hypothetical results for a Sonogashira coupling, illustrating how catalyst and ligand choice can affect the outcome.

| Palladium Source | Ligand | Co-catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ (in catalyst) | CuI | Et₃N | THF | 85 |

| PdCl₂(PPh₃)₂ | PPh₃ (in catalyst) | CuI | Et₃N | DMF | 92 |

| Pd₂(dba)₃ | XPhos | None (Cu-free) | K₂CO₃ | Toluene | 95 |

| Pd/C | None (heterogeneous) | None (Cu-free) | NaOH | Methanol | 70 |

For any synthetic application involving this compound, a careful screening of ligands and reaction conditions is essential to achieve high selectivity and efficiency. thalesnano.com

Computational and Theoretical Chemistry Studies on 4 Iodo 3 Methoxyphenol and Its Derivatives

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide detailed insights into the electronic distribution, molecular geometry, and energetic landscape of 4-iodo-3-methoxyphenol.

Density Functional Theory (DFT) Investigations of Molecular Geometry and Energetics

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. DFT calculations can be employed to determine the optimized molecular geometry of this compound, providing precise data on bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial for understanding the steric and electronic effects of the iodo and methoxy (B1213986) substituents on the phenol (B47542) ring.

For instance, a DFT calculation, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would yield the equilibrium geometry of the molecule. The resulting data can be presented as follows:

Table 1: Predicted Molecular Geometry of this compound (Illustrative DFT Data)

| Parameter | Value |

| Bond Lengths (Å) | |

| C-I | ~2.10 |

| C-O (methoxy) | ~1.37 |

| O-H (hydroxyl) | ~0.96 |

| **Bond Angles (°) ** | |

| C-C-I | ~120 |

| C-O-C (ether) | ~118 |

| C-O-H (hydroxyl) | ~109 |

Note: These are representative values based on typical DFT calculations for similar molecules and are for illustrative purposes pending specific computations on this compound.

Energetic properties, such as the total electronic energy and the heat of formation, can also be calculated, providing insights into the molecule's thermodynamic stability.

Ab Initio Methods for High-Accuracy Calculations

For even greater accuracy, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be utilized. While computationally more demanding, these methods provide a more rigorous treatment of electron correlation, leading to highly accurate energetic and geometric data. These high-level calculations are particularly valuable for benchmarking DFT results and for studying systems where electron correlation plays a critical role.

Frontier Molecular Orbital (FMO) Analysis in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, FMO analysis would reveal how the iodo and methoxy groups influence the energy and distribution of these frontier orbitals. The electron-donating methoxy group and the electron-withdrawing but polarizable iodine atom will have competing effects on the electron density of the aromatic ring, which will be reflected in the HOMO and LUMO.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound (Illustrative Data)

| Molecular Orbital | Energy (eV) |

| HOMO | ~ -8.5 |

| LUMO | ~ -1.2 |

| HOMO-LUMO Gap | ~ 7.3 |

Note: These are representative values and would need to be confirmed by specific calculations.

The distribution of the HOMO and LUMO across the molecule would indicate the most likely sites for electrophilic and nucleophilic attack, respectively.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule in terms of localized bonds and lone pairs. This method allows for the quantification of atomic charges and the analysis of charge transfer interactions between different parts of the molecule. For this compound, NBO analysis would elucidate the charge distribution on the aromatic ring, the oxygen and iodine atoms, and the methoxy group.

Table 3: Predicted Natural Population Analysis (NPA) Charges on Key Atoms of this compound (Illustrative Data)

| Atom | Natural Charge (e) |

| I | ~ -0.15 |

| O (hydroxyl) | ~ -0.75 |

| O (methoxy) | ~ -0.55 |

| H (hydroxyl) | ~ +0.48 |

Note: These are representative values and would need to be confirmed by specific calculations.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, chemists can identify the most favorable reaction pathways.

Transition State Characterization and Activation Energy Barriers

For any proposed reaction involving this compound, such as electrophilic aromatic substitution or coupling reactions, computational methods can be used to locate and characterize the transition state (TS). The transition state is a first-order saddle point on the PES, and its geometry provides crucial information about the structure of the activated complex.

Frequency calculations are performed to confirm the nature of the stationary points; a minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy barrier, a key determinant of the reaction rate. By comparing the activation energies for different possible pathways, the most likely reaction mechanism can be determined.

For example, in a hypothetical reaction, the calculated activation energy would provide a quantitative measure of the reaction's feasibility.

Table 4: Illustrative Activation Energy for a Hypothetical Reaction of this compound

| Reaction Step | Activation Energy (kcal/mol) |

| Reactants → Transition State | ~ 20-30 |

| Transition State → Products | - |

Note: This is a hypothetical value for illustrative purposes.

Reaction Coordinate Analysis and Potential Energy Surfaces

Reaction coordinate analysis is a fundamental computational tool used to investigate the mechanism of a chemical reaction. It involves mapping the potential energy of a system as it transforms from reactants to products. This mapping results in a potential energy surface (PES), where the reaction pathway of lowest energy, known as the minimum energy path (MEP), can be identified. The highest point along the MEP corresponds to the transition state, the critical configuration that determines the activation energy and, consequently, the reaction rate.

For a molecule like this compound, reaction coordinate analysis can be employed to study various transformations, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, or reactions involving the phenolic hydroxyl group. For instance, in an electrophilic aromatic substitution reaction, the reaction coordinate could be defined as the distance between the incoming electrophile and the carbon atom of the aromatic ring being attacked.

By calculating the energy at various points along this coordinate, a potential energy surface can be constructed. This surface would reveal the energy barriers for substitution at different positions on the ring, thus providing insights into the regioselectivity of the reaction. The transition states for ortho, meta, and para substitution (relative to the hydroxyl or methoxy groups) can be located and their energies compared.

Illustrative Data for Electrophilic Bromination of a Phenolic Compound:

The following table presents hypothetical data from a Density Functional Theory (DFT) calculation on the electrophilic bromination of a substituted phenol, illustrating the type of information that can be obtained from a reaction coordinate analysis.

| Reaction Coordinate | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Ortho-substitution | -5.2 | 15.8 | -12.4 | 21.0 |

| Meta-substitution | -5.0 | 25.1 | -8.9 | 30.1 |

| Para-substitution | -5.3 | 14.9 | -13.1 | 20.2 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

This illustrative data suggests that the para-substitution pathway has the lowest activation energy, indicating it would be the kinetically favored product.

Solvent Effects on Reactivity: Computational Approaches

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational chemistry offers several approaches to model these solvent effects. These methods can be broadly categorized into explicit and implicit solvent models.

Explicit solvent models involve including a number of individual solvent molecules in the calculation. This approach can provide a detailed picture of solute-solvent interactions, such as hydrogen bonding. However, it is computationally expensive.

Implicit solvent models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This method is less computationally demanding and is widely used to estimate the effect of the solvent on the energies of reactants, transition states, and products.

For this compound, the choice of solvent would be particularly important for reactions involving charged intermediates, such as the phenoxide ion formed in basic media. A polar protic solvent would be expected to stabilize the phenoxide ion through hydrogen bonding, thereby influencing the thermodynamics and kinetics of subsequent reactions.

Computational studies on similar phenolic compounds have demonstrated that implicit solvent models can effectively predict the influence of different solvents on reaction pathways. For example, a reaction proceeding through a highly polar transition state will be accelerated in a high-dielectric solvent, a trend that can be quantitatively assessed through computational modeling.

Prediction of Regioselectivity and Stereoselectivity in New Reactions

Computational chemistry is a powerful tool for predicting the regioselectivity and stereoselectivity of new reactions before they are attempted in the laboratory. For this compound, this could involve predicting the outcome of various transformations.

Regioselectivity:

The directing effects of the hydroxyl and methoxy groups in electrophilic aromatic substitution are well-established. However, in a molecule with multiple substituents, predicting the major product can be complex. Computational methods can provide a more quantitative prediction by calculating the activation energies for substitution at all possible positions.

Various theoretical descriptors can also be used to predict regioselectivity. These include:

Fukui functions: These indicate the most electrophilic and nucleophilic sites in a molecule.

Molecular Electrostatic Potential (MEP) maps: These visualize the charge distribution on the molecule, highlighting electron-rich regions that are susceptible to electrophilic attack.

Stereoselectivity:

While this compound itself is achiral, reactions involving this molecule could lead to the formation of chiral products. For example, if a prochiral reagent is used or if a new stereocenter is created during the reaction, computational methods can be used to predict which stereoisomer will be formed in excess.

This is typically achieved by calculating the energies of the diastereomeric transition states leading to the different stereoisomers. The transition state with the lower energy will correspond to the major product. This approach has been successfully applied to a wide range of asymmetric reactions.

Illustrative Data for Predicted Regioselectivity in a Hypothetical Reaction:

The following table shows hypothetical calculated parameters for predicting the regioselectivity of an electrophilic attack on this compound.

| Position | Relative Transition State Energy (kcal/mol) | Fukui Index (f-) |

| C2 | 0.0 | 0.25 |

| C4 | - | - |

| C5 | 5.2 | 0.08 |

| C6 | 1.8 | 0.19 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

This illustrative data suggests that the C2 position is the most likely site of electrophilic attack, as it has the lowest relative transition state energy and the highest Fukui index for nucleophilic attack.

Applications of 4 Iodo 3 Methoxyphenol As a Versatile Synthetic Building Block

Precursor in Natural Product Total Synthesis

The synthesis of complex natural products often requires strategic assembly of highly functionalized fragments. 4-Iodo-3-methoxyphenol provides a valuable starting point for creating key structural motifs found in biologically active molecules. Its utility is particularly evident in the synthesis of complex peptide natural products that contain non-proteinogenic amino acids, such as the tubulysin (B8622420) family.

Tubulysins are potent mitotic poisons that feature a unique tetrapeptide structure, including the novel amino acid tubutyrosine (Tut). aacrjournals.orgcreative-biolabs.com The synthesis of the Tut fragment is a significant challenge in the total synthesis of these natural products. aacrjournals.org A plausible synthetic strategy involves using a substituted iodophenol, like this compound, as a foundational building block. The aryl iodide functionality allows for the introduction of other substituents onto the aromatic ring through palladium-catalyzed cross-coupling reactions. The phenolic hydroxyl and methoxy (B1213986) groups can be further modified or are integral parts of the final tubutyrosine structure. This approach provides a convergent and flexible route to the complex side chain of the Tut residue, which is crucial for the biological activity of the tubulysin molecule. nih.gov

Table 1: Key Moieties in Tubulysin Synthesis

| Fragment | Description | Relevance of this compound |

|---|---|---|

| Tubutyrosine (Tut) | A non-proteinogenic γ-amino acid with a complex, substituted aromatic side chain. nih.gov | The substituted phenol (B47542) ring can be constructed from this compound. |

| Tubuvaline (Tuv) | A unique thiazole-containing amino acid. nih.gov | Not directly synthesized from this compound. |

| Isoleucine (Ile) | A standard proteinogenic amino acid. aacrjournals.org | Not synthesized from this compound. |

| N-methyl-pipecolic acid (Mep) | The N-terminal amino acid residue. aacrjournals.org | Not synthesized from this compound. |

Intermediate in the Synthesis of Advanced Organic Materials

The reactivity of the carbon-iodine bond makes this compound an excellent monomer or precursor for the synthesis of advanced organic materials with tailored electronic and physical properties.

Functional polymers, particularly conjugated polymers, are of great interest for applications in electronics and materials science. Suzuki-Miyaura catalyst-transfer polycondensation is a powerful method for synthesizing well-defined conjugated polymers. rsc.org In this process, C-C bonds are formed between di-functionalized monomers, such as a dihalide and a diboronic acid or ester.

This compound can be utilized as a precursor to a diiodo monomer suitable for Suzuki polycondensation. For example, the phenolic hydroxyl group can be used to link two molecules of this compound together via an appropriate spacer, yielding a diiodo monomer. This monomer can then be polymerized with an aromatic diboronic ester to create a functional poly(arylene ether) derivative. The methoxy groups remain as pendant functional groups on the polymer backbone, influencing its solubility and electronic properties. This strategy allows for the creation of structurally regular polymers with high molecular weights. rsc.org

Table 2: Suzuki Polycondensation Reaction Components

| Component | Role in Polymer Synthesis | Example derived from this compound |

|---|---|---|

| Dihalo Monomer | One of the two monomer units for chain growth; provides the electrophilic carbon centers. | A diiodo-biphenol ether synthesized from this compound. |

| Diboronic Acid/Ester Monomer | The second monomer unit; provides the nucleophilic carbon centers. | 1,4-Benzenediboronic acid bis(pinacol) ester. |

| Palladium Catalyst | Catalyzes the C-C bond formation between monomers. | Pd₂(dba)₃ / t-Bu₃P. rsc.org |

| Base | Activates the boronic ester for transmetalation. | Aqueous K₂CO₃ or Cs₂CO₃. |

Organic Light-Emitting Diodes (OLEDs) and other optoelectronic devices rely on materials with specific energy levels and charge-transport properties. Hole-transporting materials (HTMs) are a critical component of these devices. Many high-performance HTMs are based on carbazole (B46965) derivatives or molecules containing triarylamine moieties, such as the widely used spiro-OMeTAD. researchgate.netucl.ac.uk

The synthesis of these complex organic molecules frequently employs palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination) or C-C couplings (Suzuki) to connect electron-rich aromatic units. researchgate.net this compound is an ideal precursor for these reactions. It can be coupled with carbazole or a diarylamine to introduce the functionalized methoxyphenyl group into the final HTM structure. researchgate.net The methoxy group is a common substituent in HTMs, as it helps to tune the HOMO energy level for efficient hole injection and transport. rsc.org The rigid and twisted structures that can be built from this precursor help to ensure good thermal stability and amorphous film formation, which are crucial for device longevity and performance. rsc.org

Role in the Synthesis of Complex Heterocyclic Systems

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The construction of fused heterocyclic ring systems can be efficiently achieved using intramolecular cyclization strategies. This compound is a valuable starting material for the synthesis of benzofuran (B130515) derivatives.

A common and powerful method for constructing the benzofuran core is through a Sonogashira coupling of an ortho-iodophenol with a terminal alkyne, followed by an intramolecular cyclization. In this sequence, the palladium- and copper-catalyzed Sonogashira reaction first couples the alkyne to the iodine-bearing carbon of this compound. The resulting 2-alkynylphenol intermediate can then undergo a cyclization reaction, often promoted by the same catalyst system or by subsequent treatment with another catalyst or base, to form the furan (B31954) ring. This methodology provides a direct and modular route to a wide variety of substituted benzofurans, where the diversity comes from the choice of the alkyne coupling partner.

Precursor for the Synthesis of Ligands for Catalysis

The performance of transition metal catalysts is critically dependent on the steric and electronic properties of their supporting ligands. Biaryl phosphines and bipyridines are two of the most important classes of ligands in modern homogeneous catalysis. The synthesis of these ligands often involves the strategic formation of C-C bonds between aromatic rings.

This compound can serve as a key building block for constructing functionalized biaryl phosphine (B1218219) ligands. For example, a Suzuki-Miyaura coupling reaction between this compound and an arylboronic acid bearing a phosphine group (or a precursor) can generate a biaryl structure. acs.orgnih.gov The methoxy and hydroxyl groups on the phenol-derived ring can fine-tune the electronic properties of the resulting ligand or provide secondary coordination sites for the metal center. Similarly, it can be used to synthesize substituted bipyridine ligands by coupling with a pyridineboronic acid derivative. mdpi.comresearchgate.net This synthetic flexibility allows for the creation of a library of ligands with varied properties for catalyst optimization.

Table 3: Common Cross-Coupling Reactions for Ligand Synthesis

| Reaction | Description | Role of this compound |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd-catalyzed reaction between an organohalide and an organoboron compound. acs.org | Acts as the aryl iodide component to form biaryl structures. |

| Buchwald-Hartwig Amination | Pd-catalyzed reaction forming a C-N bond between an aryl halide and an amine. | Can be used to attach nitrogen-based coordinating groups. |

| Sonogashira Coupling | Pd/Cu-catalyzed reaction between an aryl halide and a terminal alkyne. researchgate.net | Can be used to introduce alkynyl linkers into ligand backbones. |

Intermediate in the Synthesis of Chemical Probes and Labeling Agents (excluding biological activity)

Chemical probes are essential tools for studying chemical and biochemical processes. Fluorescent probes and radiolabeled compounds are two important classes of such tools. The synthesis of these probes requires molecular scaffolds that can be readily modified to incorporate a reporter group (e.g., a fluorophore or a radioisotope) and a reactive handle for conjugation.

This compound is an excellent precursor for such probes. The iodine atom serves a dual purpose. Firstly, it provides a site for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to attach fluorophores or other reporter tags. For instance, an ethynyl-substituted fluorescent dye can be coupled to this compound to create a new fluorescent probe. Secondly, the carbon-iodine bond can be a site for radioiodination. Non-radioactive this compound can be synthesized and characterized as a standard, and then a radioactive isotope of iodine (e.g., ¹²³I or ¹²⁵I) can be introduced in a final step to produce the radiolabeled tracer. This is a common strategy in the synthesis of molecules for imaging techniques. The synthesis of fluorescent analogues of DOI (1-(2,5-dimethoxy-4-iodophenyl)-propan-2-amine) illustrates how a fluorophore can be attached to a molecule containing an iodo-methoxyphenol core. almacgroup.com

Advanced Spectroscopic and Analytical Methodologies in the Research of 4 Iodo 3 Methoxyphenol Reactions

In-Situ Spectroscopic Monitoring of Reaction Progress

In-situ spectroscopy allows for the real-time observation of a chemical reaction as it occurs, without the need for sampling and quenching. youtube.com This provides invaluable insight into reaction dynamics, the formation and decay of intermediates, and the influence of various parameters on the reaction pathway.

Real-time Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring homogeneous reactions directly within an NMR tube or a flow cell connected to the spectrometer. beilstein-journals.orgmpg.de It offers detailed structural information, enabling the unambiguous identification and quantification of reactants, intermediates, and products over time. nih.gov